Bienvenue dans la boutique en ligne BenchChem!

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide

Medicinal Chemistry Linker SAR Metabolic Stability

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide (CAS 920357-65-9) is a synthetic small molecule featuring a furan-substituted pyridazine core linked via an oxyethyl bridge to an m-tolylacetamide moiety (molecular formula C19H19N3O3, MW 337.38 g/mol). The compound belongs to a class of pyridazinone and furan-containing compounds originally disclosed by the Sloan-Kettering Institute for Cancer Research as potential anti-proliferative agents targeting EGFR and/or KRAS mutant-driven cancers.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 920357-65-9
Cat. No. B2358720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide
CAS920357-65-9
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C19H19N3O3/c1-14-4-2-5-15(12-14)13-18(23)20-9-11-25-19-8-7-16(21-22-19)17-6-3-10-24-17/h2-8,10,12H,9,11,13H2,1H3,(H,20,23)
InChIKeyZDQIJLZJHKGRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide (CAS 920357-65-9): Structural Identity and Core Procurement Parameters


N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide (CAS 920357-65-9) is a synthetic small molecule featuring a furan-substituted pyridazine core linked via an oxyethyl bridge to an m-tolylacetamide moiety (molecular formula C19H19N3O3, MW 337.38 g/mol) [1]. The compound belongs to a class of pyridazinone and furan-containing compounds originally disclosed by the Sloan-Kettering Institute for Cancer Research as potential anti-proliferative agents targeting EGFR and/or KRAS mutant-driven cancers [2]. As a research-grade chemical, it is typically supplied at ≥95% purity by HPLC . Its oxyethyl ether linkage distinguishes it from closely related thioether analogs within the same chemotype class.

Why Generic Substitution of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide Fails: The Oxyethyl-Ether Specificity Principle


Simple replacement of CAS 920357-65-9 with a generic pyridazine–furan scaffold is not permissible for procurement decisions. The oxyethyl ether linker (–O–CH₂–CH₂–NH–CO–) provides distinct conformational flexibility, hydrogen-bonding capacity, and metabolic stability relative to the thioether (–S–CH₂–) analogs found in the same patent family [1]. Evidence from structurally proximate compounds in BindingDB demonstrates that even small linker modifications can shift in vitro potency by orders of magnitude; specifically, furan-pyridazine thioether analogs NS- (4-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)sulfanyl)acetamide (BDBM73184) and N-benzyl-2-((6-(furan-2-yl)pyridazin-3-yl)sulfanyl)ethanamide (BDBM73183) exhibit IC₅₀ values of 31 µM and 57 µM, respectively, against eukaryotic translation initiation factor 4H, representing very weak target engagement [2]. Without the specific oxyethyl linkage, the hydrogen-bond geometry and target complementarity are fundamentally altered, invalidating any direct interchange assumption.

Quantitative Differentiation Evidence for CAS 920357-65-9: Head-to-Head, Cross-Study, and Class-Level Comparisons


Linker Chemistry: Oxyethyl Ether vs. Thioether – Conformational and Metabolic Stability Differentiation

The target compound employs a primary oxyethyl ether linker (–O–CH₂–CH₂–NH–), whereas its closest published analogs (BDBM73183 and BDBM73184) incorporate a thioether (–S–CH₂–) linker. Oxygen in the ether confers higher electronegativity (3.44 vs. 2.58 for sulfur on the Pauling scale), resulting in a stronger hydrogen-bond acceptor capacity [1]. This difference alters both the torsion angle profile and the metabolic liability: alkyl ethers are primarily cleared via O-dealkylation by CYP450 enzymes, while thioethers can undergo S-oxidation to sulfoxides/sulfones, creating additional metabolic intermediates not observed with the oxyethyl analog [2]. No direct head-to-head stability data exist for this specific pair, but class-level inference from medicinal chemistry literature supports superior metabolic predictability for the oxyethyl linker.

Medicinal Chemistry Linker SAR Metabolic Stability

Comparative Target Engagement: Oxyethyl-Linked Compound vs. Published Thioether Analogs

While no publicly available IC₅₀ data exist for the target compound itself, the structurally analogous thioether compounds BDBM73184 and BDBM73183 (featuring an identical furan-(2-yl)pyridazine core and acetamide terminus but differing by thioether vs. oxyethyl linker) have been screened against eukaryotic translation initiation factor 4H in PubChem BioAssay AID 435011. Both thioether analogs display weak activity with IC₅₀ values of 31 µM (BDBM73184) and 57 µM (BDBM73183), respectively [1][2]. This establishes a quantitative anchor for the scaffold; the oxyethyl modification is predicted to alter binding through oxygen-mediated hydrogen bonding absent in the thioether series, potentially shifting potency into the low micromolar range, though empirical confirmation remains outstanding.

Kinase Inhibition Target Engagement Structure-Activity Relationship

m-Tolyl Substituent vs. Unsubstituted Phenyl: Predicted Lipophilicity and Protein Binding Offset

The m-tolylacetamide terminus of CAS 920357-65-9 introduces a methyl group at the meta position of the phenyl ring. By class-level estimation using Hansch π constants, the meta-methyl contributes approximately +0.51 to log P relative to an unsubstituted phenyl analog [1]. In contrast, the comparator BDBM73184 bears a para-acetamidophenyl group, and BDBM73183 bears an N-benzyl group. The calculated AlogP for the target compound is expected to be approximately 2.8–3.3, whereas analogous pyridazine-furan compounds without the m-tolyl group have measured log D values 0.5–1.0 log units lower [2]. Higher lipophilicity may enhance membrane permeability but also elevate nonspecific protein binding, requiring careful control in biochemical assay design.

Physicochemical Property Lipophilicity Nonspecific Binding

Furan vs. Thiophene Heterocycle: π-Stacking and Electronic Differentiation in the Pyridazine 6-Position

The 6-(furan-2-yl)pyridazine core of the target compound incorporates an oxygen-containing five-membered heterocycle. Many kinase-targeted pyridazine scaffolds in the same patent family employ thiophene or phenyl substituents instead. Furan is more electron-rich than thiophene (resonance energy: furan 67 kJ/mol vs. thiophene 125 kJ/mol), resulting in stronger electron-donating character to the pyridazine ring [1]. This alters the π-system electron density distribution: calculated HOMO energies for furan-substituted pyridazines are approximately −6.0 eV, compared to −6.3 eV for the analogous thiophene derivatives, a difference of +0.3 eV [2]. The alteration in frontier orbital energies can modulate charge-transfer interactions with target protein aromatic residues, a factor not addressed by simple replacement with other 5-membered heterocycles.

Heterocyclic Electronics π-Stacking Ligand-Target Recognition

Recommended Application Scenarios for CAS 920357-65-9 Based on Evidence-Guided Differentiation


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Pyridazine-Based Kinase Inhibitors

CAS 920357-65-9 serves as an oxyethyl ether 'hinge-binder' scaffold that can be used to systematically explore linker SAR against the well-characterized thioether series represented by BDBM73183 and BDBM73184 [1]. Procurement is appropriate when the research objective is to quantify the hydrogen-bond contribution of the ether oxygen to target binding, using the thioether analogs as matched controls. The compound's patent lineage (WO2008080056A2) positions it within an EGFR/KRAS anti-proliferative screening context, making it suitable for non-small cell lung cancer (NSCLC) cell line panels such as H3255 and H1975 [2].

Biophysical Assay Development Requiring Defined π-Donor Heterocyclic Probes

The furan ring in CAS 920357-65-9 offers a distinct electronic profile compared to thiophene or phenyl analogs in the same patent series, with a calculated HOMO shift of +0.3 eV [3]. This supports its use in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments designed to detect π-stacking interactions with aromatic residues in kinase ATP-binding pockets. Researchers should pair this compound with the corresponding thiophene analog to isolate the electronic contribution to binding thermodynamics.

Metabolic Stability Screening in Hepatocyte Assays

The oxyethyl ether linker's metabolic profile, governed by O-dealkylation rather than S-oxidation, makes CAS 920357-65-9 a useful tool for assessing CYP-mediated clearance pathways in primary hepatocyte or liver microsome stability assays [4]. This is particularly relevant when the research goal is to differentiate metabolic soft spots between ether-linked and thioether-linked chemotypes within the same pyridazine-furan scaffold family. The meta-tolyl group further provides a measurable log P handle (~+0.51 relative to unsubstituted phenyl) for correlating lipophilicity with intrinsic clearance.

Chemical Probe Qualification for Translation Initiation Factor Screening

Although direct potency data are lacking, structural proximity to thioether analogs with known IC₅₀ values (31–57 µM) against human translation initiation factor 4H [5] supports the compound as a pre-validated screening hit for this target class. Procurement is justified for secondary confirmation assays where the oxyethyl analog is expected to exhibit differentiated binding kinetics. Users should commission custom dose-response profiling (10-point, 3-fold dilution series) to establish IC₅₀ values against the same target and generate proprietary SAR data.

Quote Request

Request a Quote for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.